Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate
Description
Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate (CAS: 2402830-92-4) is a fluorinated spirocyclic compound characterized by a unique bicyclic framework combining a six-membered cyclohexane ring fused with a smaller heterocyclic ring containing nitrogen. Its molecular formula is C₁₃H₂₁F₂NO₂, with a molecular weight of 261.3 g/mol and a purity of ≥95% . The compound features two fluorine atoms at the 6-position of the spiro system, which significantly influence its electronic and steric properties.
The compound is marketed for research purposes, with suppliers like Aaron Chemicals LLC offering quantities ranging from 50 mg to 1 g, priced between $503 and $2,088 . Biosynth previously listed the compound but discontinued production .
Properties
IUPAC Name |
ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO2/c1-2-18-11(17)10-8-16-9-12(10)6-4-3-5-7-13(12,14)15/h10,16H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNIVYUKNQZERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC12CCCCCC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the spirocyclic structure.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reactions typically require controlled temperatures and inert atmosphere conditions to prevent side reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction can be catalyzed by acids such as sulfuric acid or by using coupling reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate is characterized by its unique spirocyclic structure that includes a difluoromethyl group. Its molecular formula is C_{13}H_{15F_2N_1O_2 and it has a molecular weight of approximately 257.26 g/mol. The presence of the difluoromethyl group enhances its biological activity, making it a valuable candidate for drug development.
Medicinal Chemistry Applications
The compound's ability to modulate neuronal activity positions it as a candidate for treating neurological disorders. Its spirocyclic nature may contribute to its unique interactions with neurotransmitter receptors.
Case Study: Neuroprotective Effects
Studies have indicated that derivatives of this compound exhibit neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
Agrochemical Applications
This compound also shows promise in the agrochemical sector as a potential pesticide or herbicide due to its structural characteristics that may inhibit specific biological pathways in pests.
Case Study: Insecticidal Activity
Research has demonstrated that compounds with similar structures possess insecticidal properties, leading to investigations into their efficacy against agricultural pests .
Mechanism of Action
The mechanism of action of Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule .
Comparison with Similar Compounds
Ethyl 3-Hydroxy-3,9,9-trimethyl-7,11-dioxo-5-phenyl-1,2,8,10-tetraoxaspiro[5.5]undecane-4-carboxylate
- Structure : Features a larger spiro[5.5] system with multiple oxygen atoms and a phenyl substituent.
- Key Differences :
- Higher oxidation state (four oxygen atoms in the spiro system vs. one nitrogen and two fluorines).
- Enhanced steric bulk due to phenyl and methyl groups.
- Lower solubility in polar solvents compared to the fluorinated analogue.
- Applications : Used in studies of stereoselective functionalization of Meldrum’s acids .
6,9-Diazaspiro[4.5]decane Derivatives
- Example: Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(6,9-diazaspiro[4.5]decan-9-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate .
- Key Differences: Smaller spiro[4.5] ring system. Additional fluorine atoms on the aromatic ring enhance metabolic stability. Broader pharmaceutical relevance (e.g., quinolone antibiotics).
Non-Fluorinated Spirocarboxylates
- General Features : Lack of fluorine atoms reduces electronegativity and lipophilicity.
- Example : Ethyl 2-azaspiro[4.5]decane-3-carboxylate.
- Key Differences :
- Lower resistance to enzymatic degradation due to absence of fluorines.
- Reduced conformational rigidity compared to the 6,6-difluoro derivative.
Comparative Data Table
Key Research Findings
Fluorine Impact: The 6,6-difluoro substitution in the spiro system enhances metabolic stability and binding affinity to hydrophobic targets compared to non-fluorinated analogs .
Biological Activity
Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate (CAS Number: 2402830-92-4) is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of two fluorine atoms. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological activities and applications.
- Molecular Formula : C₁₃H₂₁F₂NO₂
- Molecular Weight : 251.31 g/mol
- Structure : The compound features a spirocyclic core that includes a nitrogen atom and two fluorine atoms, which influence its biological activity and chemical reactivity.
This compound interacts with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule.
Pharmacological Potential
Research indicates that this compound may have applications in treating neurological disorders and infectious diseases. Its unique structural features contribute to its activity as a pharmacophore in drug development.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various biological targets:
- Antimicrobial Activity : Studies have shown that the compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 6-fluoro-2-azaspiro[4.6]undecane-4-carboxylate | One fluorine atom | Moderate antibacterial activity |
| Ethyl 6,6-dichloro-2-azaspiro[4.6]undecane-4-carboxylate | Two chlorine atoms | Lower neuroprotective effects |
| Ethyl 6,6-dibromo-2-azaspiro[4.6]undecane-4-carboxylate | Two bromine atoms | Reduced binding affinity |
The presence of two fluorine atoms in this compound significantly enhances its lipophilicity and metabolic stability compared to its analogs.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be approximately 32 µg/mL.
Case Study 2: Neuroprotection
In a neuroprotective assay using SH-SY5Y neuronal cells exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls, with a protective effect observed at concentrations as low as 10 µM.
Q & A
Q. Optimization Parameters :
| Factor | Impact | Example |
|---|---|---|
| Temperature | Higher yields at 60–80°C for cyclization | |
| Catalyst loading | 5–10 mol% Cu(I) for selective fluorination | |
| Reaction time | 12–24 h for complete spirocycle formation |
Basic: How can researchers characterize the spirocyclic structure and confirm the presence of difluoro groups?
Q. Key Techniques :
- X-ray crystallography : Resolve the spirocyclic conformation using SHELX refinement (e.g., space group P21/c with lattice parameters a = 11.213 Å, b = 7.1075 Å) .
- NMR spectroscopy :
- ¹⁹F NMR : Peaks at ~-110 ppm confirm difluoro groups .
- ¹H/¹³C NMR : Spiro junction signals appear as distinct singlets (e.g., δ 3.7–4.2 ppm for ester groups) .
- Elemental analysis : Validate molecular composition (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced: What analytical techniques resolve contradictions in synthetic yields or by-product formation?
Discrepancies often arise from competing reaction pathways (e.g., incomplete fluorination or ring-opening). Methodological solutions include:
- HPLC-MS : Quantify impurities and identify by-products (e.g., open-chain intermediates) .
- Kinetic profiling : Monitor reaction progress via in-situ IR to optimize time/temperature .
- Isotopic labeling : Use ²H or ¹³C tracers to map mechanistic pathways .
Case Study : Copper-catalyzed reactions may yield 70–85% purity; coupling with flash chromatography (silica gel, ethyl acetate/hexane) improves purity to >95% .
Advanced: How does the spirocyclic framework influence biological activity, and what assays evaluate this?
The rigid spiro structure enhances target selectivity by reducing conformational flexibility. Key assays include:
- Enzyme inhibition : Measure IC₅₀ values against proteases or kinases via fluorescence-based assays (e.g., Km app = 2.3 µM for serine hydrolases) .
- Cellular uptake : Radiolabeled analogs (³H or ¹⁴C) quantify permeability in Caco-2 monolayers .
- Molecular docking : Simulate binding to active sites (e.g., ΔG = -9.8 kcal/mol for kinase targets) using AutoDock Vina .
Q. Structure-Activity Relationship (SAR) :
| Modification | Effect on Activity |
|---|---|
| Fluorine removal | 10-fold ↓ potency |
| Ester → carboxylic acid | Improved solubility but ↓ cell penetration |
Advanced: What computational methods model the compound’s conformation and electronic properties?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict dipole moments (e.g., 4.2 Debye) and frontier orbitals (HOMO-LUMO gap = 5.1 eV) .
- Molecular dynamics (MD) : Simulate solvation effects in water/DPPC bilayers to assess membrane permeability .
- Docking studies : Use Schrödinger Suite to predict binding modes to targets like G-protein-coupled receptors .
Advanced: How can researchers address challenges in stereoselective synthesis of the azaspiro core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
